molecular formula C26H23NO4 B2417011 3-benzoyl-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866589-66-4

3-benzoyl-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2417011
CAS No.: 866589-66-4
M. Wt: 413.473
InChI Key: MVNOCSWQKAFFJH-UHFFFAOYSA-N
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Description

3-benzoyl-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with various substituents, which may contribute to its unique chemical and biological properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Safety and Hazards

While some sources mention this compound, they do not provide specific information on its safety and hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of Substituents: The benzoyl, ethoxy, and methoxybenzyl groups can be introduced through various substitution reactions, such as Friedel-Crafts acylation, alkylation, and etherification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Mechanism of Action

The mechanism of action of 3-benzoyl-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, potentially affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxides: Oxidized derivatives with distinct biological activities.

Uniqueness

3-benzoyl-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives. These unique features could lead to novel applications and mechanisms of action.

Properties

IUPAC Name

3-benzoyl-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-3-31-21-13-14-24-22(15-21)26(29)23(25(28)19-7-5-4-6-8-19)17-27(24)16-18-9-11-20(30-2)12-10-18/h4-15,17H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNOCSWQKAFFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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